molecular formula C11H6BrN B1340592 6-Bromonaphthalene-2-carbonitrile CAS No. 91065-17-7

6-Bromonaphthalene-2-carbonitrile

Cat. No.: B1340592
CAS No.: 91065-17-7
M. Wt: 232.08 g/mol
InChI Key: BIIXVAHSLRLVJB-UHFFFAOYSA-N
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Description

6-Bromonaphthalene-2-carbonitrile is an organic compound that belongs to the family of naphthalene derivatives. It is characterized by a bromine atom attached to the sixth position and a nitrile group attached to the second position of the naphthalene ring. This compound appears as a white to off-white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of 2-bromonaphthalene with a suitable nitrile source under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of 6-Bromonaphthalene-2-carbonitrile often employs large-scale bromination reactions followed by nitrile introduction. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are key factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Bromonaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex organic molecules.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Employed in substitution reactions to replace the bromine atom with other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted naphthalene derivatives, while substitution reactions can produce a wide range of functionalized naphthalenes .

Scientific Research Applications

6-Bromonaphthalene-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 6-Bromonaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation processes facilitated by palladium catalysts. These reactions lead to the formation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules .

Comparison with Similar Compounds

  • 8-Chloronaphthalene-1-carbonitrile
  • Naphthalene-1,8-dicarbonitrile
  • 8-Iodonaphthalene-1-carbonitrile

Comparison: 6-Bromonaphthalene-2-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups on the naphthalene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the bromine atom at the sixth position makes it more reactive in substitution and coupling reactions compared to its chloro and iodo analogues .

Properties

IUPAC Name

6-bromonaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIXVAHSLRLVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562724
Record name 6-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91065-17-7
Record name 6-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 6-bromo-2-naphthamide (1 g, 4.00 mmol) in dioxane (8.00 ml) at 0° C. was added pyridine (0.647 ml, 8.00 mmol) and then TFAA (0.621 ml, 4.40 mmol) dropwise. The reaction was stirred at room temperature for 3 h. The mixture was quenched with H2O and extracted with EtOAc two times, dried over magnesium sulfate, filtered, concentrated. The title compound (653 mg, 70%) was isolated as a beige solid, and used as is for the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.647 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.621 mL
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

To 6-bromo-2-naphthamide (1 g, 4.00 mmol) in 1,4-dioxane (8.00 ml) at 0° C. was added pyridine (0.647 ml, 8.00 mmol) and then trifluoroacetic anhydride (0.621 ml, 4.40 mmol) dropwise. The reaction was stirred at room temperature for 3 h. The mixture was quenched with H2O and extracted with EtOAc two times, dried over magnesium sulfate, filtered, concentrated. The title compound 2b (653 mg, 70%) was isolated as beige solid, and used as is for the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.647 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.621 mL
Type
reactant
Reaction Step Two
Yield
70%

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